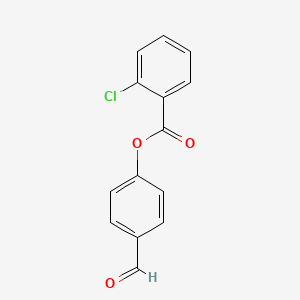

4-Formylphenyl 2-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLKTRAKKASEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl 2-chlorobenzoate

This guide provides a comprehensive technical overview of the synthetic pathways for producing 4-Formylphenyl 2-chlorobenzoate, a molecule of interest for researchers in medicinal chemistry and materials science. We will delve into the primary synthesis methodologies, offering detailed experimental protocols and explaining the underlying chemical principles. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is an aromatic ester containing both an aldehyde and a chlorinated phenyl moiety. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The core of its synthesis lies in the formation of an ester bond between 4-hydroxybenzaldehyde and 2-chlorobenzoic acid or its derivatives. This can be achieved through several established methods, each with its own advantages and considerations.

This guide will focus on two primary, reliable synthetic routes:

-

Route A: Steglich Esterification: A direct coupling of the carboxylic acid and the phenol using a carbodiimide activator.

-

Route B: Acyl Chloride-Mediated Esterification: A classic approach involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the phenol.

We will explore the mechanistic underpinnings of each route, provide detailed, actionable protocols, and discuss the characterization of the final product.

Synthetic Pathways and Core Mechanisms

The choice of synthetic pathway often depends on the availability of starting materials, desired reaction conditions (e.g., temperature sensitivity), and scale.

Route A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is particularly useful when dealing with sensitive functional groups.[1][2] The reaction is typically mediated by a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-(Dimethylamino)pyridine (DMAP).

Mechanism of Action:

-

Activation of the Carboxylic Acid: The carboxylic acid (2-chlorobenzoic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

-

Catalysis by DMAP: DMAP, a superior nucleophile, reacts with the O-acylisourea to form an even more reactive acyl-pyridinium species. This step is crucial for efficient esterification, especially with sterically hindered alcohols.

-

Nucleophilic Attack: The hydroxyl group of 4-hydroxybenzaldehyde attacks the carbonyl carbon of the activated acyl-pyridinium intermediate.

-

Product Formation and Byproduct: The tetrahedral intermediate collapses to form the desired ester (this compound) and regenerates the DMAP catalyst. The DCC is converted into a urea byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration.

Diagram of the Steglich Esterification Workflow:

Caption: Workflow for the Steglich Esterification Synthesis.

Route B: Acyl Chloride-Mediated Esterification

This traditional and robust method involves the conversion of the less reactive 2-chlorobenzoic acid into the highly reactive 2-chlorobenzoyl chloride. This acyl chloride is then reacted with 4-hydroxybenzaldehyde in the presence of a base.

Mechanism of Action:

-

Formation of the Acyl Chloride: 2-chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-chlorobenzoyl chloride. This is a crucial activation step.

-

Nucleophilic Acyl Substitution: The esterification proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair on the phenolic oxygen of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.

-

Role of the Base: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential. It serves two purposes: it deprotonates the phenol, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3]

Diagram of the Acyl Chloride-Mediated Esterification Workflow:

Caption: Workflow for Acyl Chloride-Mediated Esterification.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds.[1][2][3] Researchers should perform their own optimization and safety assessments.

Protocol A: Steglich Esterification

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chlorobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

5% Acetic Acid solution

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to days for completion.[1]

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of dichloromethane.

-

Combine the filtrates and wash sequentially with 5% acetic acid solution, water, and 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol B: Acyl Chloride-Mediated Esterification (Microwave-Assisted Variation)

This protocol is adapted from a microwave-assisted synthesis of a similar compound, which can significantly reduce reaction times.[3]

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chlorobenzoyl chloride (or prepare from 2-chlorobenzoic acid and thionyl chloride)

-

Pyridine

-

Tetrahydrofuran (THF), anhydrous

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Distilled water

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous THF in a microwave-safe reaction vessel under cold conditions.

-

In a separate vial, mix 2-chlorobenzoyl chloride (1.2-2.0 eq) with anhydrous THF, also under cold conditions.

-

Add the 2-chlorobenzoyl chloride solution to the 4-hydroxybenzaldehyde solution and stir until homogeneous.

-

Add pyridine (approx. 1.5 eq) to the mixture.

-

Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 120 W) and monitor the reaction progress by taking samples for TLC analysis at regular intervals.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 5% Na₂CO₃ solution to quench the reaction and stir.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Product Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques.

| Property | Value | Analytical Method |

| Molecular Formula | C₁₄H₉ClO₃ | Mass Spectrometry |

| Molecular Weight | 260.67 g/mol | Mass Spectrometry |

| Appearance | Expected to be a solid | Visual Inspection |

| FTIR (cm⁻¹) | ~1740 (C=O, ester), ~1690 (C=O, aldehyde), ~1200-1000 (C-O, ester) | FTIR Spectroscopy[1][2] |

| ¹H NMR | Aromatic protons, Aldehyde proton (~10 ppm) | ¹H NMR Spectroscopy |

| ¹³C NMR | Carbonyl carbons (~190 ppm aldehyde, ~165 ppm ester), Aromatic carbons | ¹³C NMR Spectroscopy |

Note: Specific spectral data should be acquired for the synthesized compound and compared with predicted values and literature data for similar structures.

Conclusion

The synthesis of this compound can be reliably achieved through either Steglich esterification or acylation with 2-chlorobenzoyl chloride. The Steglich route offers milder conditions suitable for delicate substrates, while the acyl chloride method is a more classical and often faster approach, especially when enhanced by microwave irradiation. The choice of method will be dictated by the specific constraints and objectives of the research project. Thorough characterization of the final product is imperative to confirm its identity and purity.

References

-

Ekowati, J., et al. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 22(4), 819–825. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394, 040024. Available at: [Link]

- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

- Google Patents. (n.d.). CN102115435A - Synthesis method of parahydroxybenzaldehyde.

-

ResearchGate. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2- yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

National Center for Biotechnology Information. (n.d.). 4-Methylphenyl 4-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o88. Retrieved from [Link]

- Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.

-

National Center for Biotechnology Information. (n.d.). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1079. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetylphenyl 4-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Formylphenyl 2-chlorobenzoate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Formylphenyl 2-chlorobenzoate, a molecule of interest in synthetic and medicinal chemistry. This document delves into its chemical identity, proposed synthetic routes, and predicted spectroscopic and physical characteristics. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide includes detailed, actionable experimental protocols and discusses the potential reactivity, stability, and toxicological considerations for this compound, grounded in authoritative chemical literature.

Introduction and Chemical Identity

This compound is an aromatic ester that incorporates both an aldehyde functionality and a halogen substituent. These features make it a versatile building block in organic synthesis and a potential scaffold for the development of novel bioactive molecules. The presence of the reactive aldehyde group allows for a variety of subsequent chemical transformations, while the 2-chloro-substituted benzoate moiety can influence the molecule's conformation and electronic properties, potentially modulating its biological activity. Compounds containing benzaldehyde and ester motifs are known to exhibit a wide range of biological effects, including antimicrobial and anti-inflammatory activities.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 321726-55-0 | |

| Molecular Formula | C₁₄H₉ClO₃ | |

| Molecular Weight | 260.67 g/mol | |

| SMILES | O=C(OC1=CC=C(C=O)C=C1)C2=CC=CC=C2Cl | |

| IUPAC Name | This compound |

Synthesis of this compound

Proposed Synthesis via Acylation

This is a robust and widely used method for ester synthesis from phenols and acyl chlorides. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The use of a mild base, such as pyridine or triethylamine, is crucial to neutralize the HCl byproduct and to deprotonate the phenol, increasing its nucleophilicity.

Caption: Proposed synthesis workflow for this compound via acylation.

Experimental Protocol: Acylation of 4-Hydroxybenzaldehyde

Materials:

-

4-Hydroxybenzaldehyde

-

2-Chlorobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Addition of Reactants: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Physicochemical Properties

Due to the lack of extensive experimental data in the literature, the following properties are a combination of available data from chemical suppliers and predictions based on the compound's structure and data from analogous molecules.

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted/Experimental) | Remarks |

| Melting Point | Not available (Predicted: Solid at room temp.) | A related compound, 4-Formyl-2-nitrophenyl 2-chlorobenzoate, has a melting point of 113°C (386 K)[1]. |

| Boiling Point | Not available | High boiling point expected due to molecular weight and polarity. |

| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Acetone. Sparingly soluble in alcohols and poorly soluble in water and non-polar solvents like hexane. | The solubility of esters is dependent on the length of their hydrocarbon chains; shorter chains are more water-soluble[2]. Aromatic esters are generally soluble in a range of organic solvents[3]. |

| LogP | 3.37 (Predicted) | Indicates a preference for lipophilic environments. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų (Predicted) | |

| Hydrogen Bond Acceptors | 3 (Predicted) | |

| Hydrogen Bond Donors | 0 (Predicted) | |

| Rotatable Bonds | 3 (Predicted) |

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. The following sections detail the expected spectroscopic characteristics based on the functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.1 ppm .

-

Aromatic Protons: A series of doublets and multiplets are expected in the region of δ 7.2-8.2 ppm . The protons on the 4-formylphenyl ring will likely appear as two doublets, while the protons on the 2-chlorobenzoyl ring will show a more complex multiplet pattern due to the influence of the chlorine atom and the ester linkage.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aldehydic Carbonyl (CHO): A signal is expected around δ 190-193 ppm .

-

Ester Carbonyl (C=O): A signal is expected in the region of δ 163-166 ppm .

-

Aromatic Carbons: Multiple signals will be present in the δ 120-155 ppm range. The carbon attached to the chlorine atom and the carbon of the ester linkage will be deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the ester and aldehyde functional groups.

-

C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹ . Due to the ortho-chloro substituent, restricted rotation around the C-O bond may lead to the appearance of two distinct C=O stretching absorptions[4].

-

C=O Stretch (Aldehyde): A strong absorption band is expected around 1700-1715 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C-O Stretch (Ester): A strong band is expected in the region of 1250-1300 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple bands of variable intensity will be present between 1450-1600 cm⁻¹ .

-

C-Cl Stretch: A band is expected in the fingerprint region, typically around 750-800 cm⁻¹ .

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ at m/z = 260.67 is expected. The fragmentation pattern will likely involve the cleavage of the ester bond.

-

Primary Fragmentation: The primary fragmentation pathway is expected to be the cleavage of the ester bond, leading to the formation of the 2-chlorobenzoyl cation (m/z = 139) and the 4-formylphenoxyl radical, or the 4-formylphenyl cation (m/z = 121) and the 2-chlorobenzoate radical[5]. The relative abundance of these fragments will depend on their stability.

-

Further Fragmentation: The 2-chlorobenzoyl cation can further lose CO to form the 2-chlorophenyl cation (m/z = 111).

Caption: Predicted primary fragmentation pathway of this compound in mass spectrometry.

Reactivity and Stability

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 4-hydroxybenzaldehyde and 2-chlorobenzoic acid. The rate of hydrolysis will be influenced by the electronic and steric effects of the substituents. The ortho-chloro group is electron-withdrawing, which generally accelerates the rate of alkaline hydrolysis by stabilizing the negative charge in the transition state.

-

Aldehyde Reactions: The aldehyde group is a site of high reactivity and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Wittig reaction, Grignard reactions).

-

Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.

Potential Applications and Biological Activity

While no specific applications for this compound have been reported, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: As a building block, it can be used to synthesize more complex molecules with potential therapeutic applications. The benzaldehyde moiety is a common feature in compounds with antimicrobial and anticancer properties. A related compound, 4-formylphenyl 4-chlorobenzoate, has been used as a precursor in the synthesis of a potential lactate dehydrogenase inhibitor[6].

-

Materials Science: Aromatic esters are sometimes used in the development of liquid crystals and polymers.

Toxicological and Safety Information

No specific toxicological data for this compound is available. However, based on its structure, the following general precautions should be taken:

-

General Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potential Hazards:

-

Irritation: Aromatic esters and aldehydes can be irritating to the skin, eyes, and respiratory tract.

-

Toxicity of Precursors and Byproducts: The synthesis involves the use of 2-chlorobenzoyl chloride, which is corrosive and a lachrymator. Pyridine is a flammable and toxic liquid.

-

-

Environmental Impact: The environmental fate and ecotoxicity of this compound are unknown. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties. While there is a clear need for further experimental validation of its physical and spectroscopic characteristics, the information presented here, based on sound chemical principles and data from related compounds, offers a valuable resource for researchers. The detailed synthetic protocol provides a practical starting point for its preparation, enabling further investigation into its reactivity and potential applications in various fields of chemical science.

References

-

Moreno-Fuquen, R., et al. (2014). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1208. [Link]

-

Appchem. This compound. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

-

Filo. Explain why esters of o-chlorobenzoic acid show two C=O stretching absorptions. [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. [Link]

Sources

- 1. 4-Formyl-2-nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Explain why esters of o-chlorobenzoic acid show two \mathrm{C}=\mathrm{O}.. [askfilo.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to 4-Formylphenyl 2-chlorobenzoate

CAS Number: 321726-55-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formylphenyl 2-chlorobenzoate, a synthetic aromatic ester with significant potential in medicinal chemistry and materials science. This document delineates the probable synthetic pathways, detailed physicochemical and spectroscopic properties, potential biological applications, and essential safety and handling protocols. Drawing upon established chemical principles and data from structurally analogous compounds, this guide serves as a foundational resource for researchers investigating this molecule. The core structure, featuring a reactive aldehyde and a halogenated benzoyl moiety, presents a versatile scaffold for the development of novel therapeutic agents and functional materials.

Introduction

This compound (CAS 321726-55-0) is a member of the phenyl benzoate family, characterized by an ester linkage between a 4-formylphenol and a 2-chlorobenzoic acid.[1] The presence of three key functional groups—the ester, the aldehyde, and the ortho-chlorine on the benzoyl ring—imparts a unique combination of reactivity and conformational properties. The aldehyde group is a versatile handle for further chemical modifications, such as the formation of Schiff bases, while the chlorinated aromatic ring can influence the molecule's electronic properties and biological activity.

The broader class of benzophenones and related phenyl esters has been the subject of extensive research, revealing a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Notably, the structural motif present in this compound shares features with known inhibitors of enzymes such as cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound in the development of novel anti-inflammatory agents.[5] This guide aims to consolidate the available information and provide a scientifically grounded framework for the synthesis, characterization, and exploration of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 321726-55-0 | |

| Molecular Formula | C₁₄H₉ClO₃ | [1] |

| Molecular Weight | 260.67 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | ≥95% (typical commercial grade) | [6] |

| Storage | Store in a cool, dry, well-ventilated area | [7] |

Synthesis of this compound

Proposed Synthetic Pathway: Esterification

The reaction involves the nucleophilic attack of the hydroxyl group of 4-hydroxybenzaldehyde on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Sources

- 1. appchemical.com [appchemical.com]

- 2. Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. 2-氯苯甲酸4-甲酰基苯酯 - CAS:321726-55-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Molecular structure of "4-Formylphenyl 2-chlorobenzoate"

An In-Depth Technical Guide to the Molecular Structure of 4-Formylphenyl 2-chlorobenzoate

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (C₁₄H₉ClO₃, MW: 260.68 g/mol ).[1] As a bifunctional aromatic ester, its structure is characterized by a 2-chlorobenzoyl group linked to a 4-formylphenyl moiety via an ester bridge. This document delineates the synthesis, covalent bonding, and three-dimensional conformation of the molecule. We will synthesize insights from foundational chemical principles with experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, conformational analysis, supported by crystallographic data from closely related analogues, reveals significant steric influences on its 3D architecture. This guide is intended for researchers and drug development professionals who require a detailed structural understanding of this and similar molecular scaffolds.

Introduction and Core Structural Framework

This compound is an organic compound featuring two key functional groups: an aldehyde (formyl group) and an ester. The molecule is formally derived from the esterification of 2-chlorobenzoic acid and 4-hydroxybenzaldehyde.[2][3] This unique arrangement of an electron-withdrawing aldehyde, a sterically demanding ortho-chloro substituent, and a central ester linkage results in a distinct electronic and conformational profile. Understanding this structure is paramount for predicting its reactivity, intermolecular interactions, and potential utility as a building block in medicinal chemistry or materials science.

Figure 1: 2D Chemical Structure of this compound.

Synthesis as a Foundation for Structural Understanding

The logical starting point for understanding the molecule's structure is its synthesis, which fundamentally assembles the constituent parts. A prevalent and mechanistically insightful method is the acylation of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. The causality behind this choice is the high reactivity of the acyl chloride, which is typically prepared in situ from 2-chlorobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂), ensuring an efficient esterification reaction.[2]

The workflow below illustrates this common synthetic pathway. The choice of a mild base, such as pyridine, is critical; it acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct, driving the reaction to completion without promoting unwanted side reactions with the sensitive aldehyde group.

Caption: Synthetic workflow for this compound.

Spectroscopic Elucidation of the Covalent Structure

A multi-technique spectroscopic approach is essential for unambiguously confirming the covalent structure of the molecule. Each method provides complementary information, creating a self-validating dataset.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is the primary tool for identifying the key functional groups. Aromatic esters are known to exhibit a characteristic pattern of three strong absorption bands, often called the "Rule of Three": a C=O stretch and two C-O stretches.[4][5] For this compound, the spectrum is distinguished by the presence of two carbonyl absorptions.

-

Ester Carbonyl (C=O) Stretch: This appears as a very strong band, typically at a higher wavenumber than the aldehyde due to the electron-withdrawing nature of the adjacent oxygen. Published data for this class of compounds places this peak around 1741-1758 cm⁻¹ .[2][6][7]

-

Aldehyde Carbonyl (C=O) Stretch: This second strong band is expected at a slightly lower frequency, typically in the range of 1698-1701 cm⁻¹ .[6][7] The distinct separation of these two peaks is a definitive confirmation of both functional groups.

-

Ester C-O Stretches: Two characteristic bands are expected between 1300-1000 cm⁻¹ , corresponding to the asymmetric and symmetric stretching of the C-O-C moiety.

-

Aromatic C-H Stretches: These are typically observed as weaker bands just above 3000 cm⁻¹ .[2][6]

| Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | ~3080 | Confirms aromatic rings |

| Ester C=O Stretch | 1741 - 1758 | Confirms ester functional group |

| Aldehyde C=O Stretch | 1698 - 1701 | Confirms aldehyde functional group |

| Ester C-O Stretches | 1215 - 1300 & 1100 - 1130 | Confirms ester linkage ("Rule of Three") |

| C-Cl Stretch | ~750 | Indicates chloro-substituent |

Table 1: Summary of key diagnostic IR absorption bands for this compound, based on published data for related structures.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the precise connectivity and substitution patterns of the aromatic rings.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aldehyde Proton: A sharp singlet, highly deshielded by the carbonyl group, is expected far downfield around 9.9-10.1 ppm . Its integration to 1H is unambiguous proof of the formyl group.

-

Aromatic Protons: The spectrum will feature two distinct sets of aromatic signals between 7.0-8.2 ppm , corresponding to the two different benzene rings. The protons on the formyl-substituted ring will likely appear as two doublets (an AA'BB' system), while the four adjacent protons on the 2-chlorobenzoyl ring will show more complex splitting patterns due to their distinct chemical environments.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon count and identifies key quaternary and carbonyl carbons.

-

Carbonyl Carbons: Two distinct, low-intensity signals are expected in the deshielded region of the spectrum. The aldehyde carbon typically appears around 190-192 ppm , while the ester carbonyl is found further upfield, around 163-165 ppm .[8]

-

Aromatic Carbons: A series of signals between 120-155 ppm will correspond to the 12 aromatic carbons. The carbons directly attached to oxygen (C-O), chlorine (C-Cl), and the ester carbonyl will be particularly deshielded.

-

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry validates the molecular weight and provides structural clues through predictable fragmentation pathways.

-

Molecular Ion (M⁺): The primary evidence is the molecular ion peak. For this compound (C₁₄H₉ClO₃), this will appear at m/z 260. The presence of chlorine will result in a characteristic M+2 peak (at m/z 262) with an intensity approximately one-third that of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Analysis: The most common fragmentation for esters is the cleavage of the C-O bond to form a stable acylium ion. The expected fragmentation pathway for this molecule is dominated by the formation of the 2-chlorobenzoyl cation.

Caption: Primary mass spectrometry fragmentation pathway.

Conformational Analysis and 3D Structure

While spectroscopic methods define the covalent bonds, they provide limited insight into the molecule's preferred three-dimensional shape. The key degrees of rotational freedom are around the C-O and O-C bonds of the ester linkage. In an unhindered aromatic ester, the rings might adopt a more coplanar arrangement to maximize conjugation. However, the presence of the ortho-chloro substituent introduces significant steric hindrance.

The crystallographic analysis of this analogue reveals several critical features[6]:

-

Twisted Ester Group: The central ester group is significantly twisted out of the plane of both aromatic rings.

-

Inter-ring Dihedral Angle: The two benzene rings are not coplanar, exhibiting a dihedral angle of approximately 19.6° .

-

Ester-Ring Dihedral Angles: The plane of the ester group forms dihedral angles of about 37° with the chloro-substituted ring and 53° with the other ring.

This pronounced twist is a direct consequence of steric repulsion involving the ortho-chloro atom, which prevents a planar arrangement. This non-planar geometry has profound implications for how the molecule packs in a solid state and interacts with biological targets.

| Structural Parameter | Value (from analogue C₁₄H₈ClNO₅) | Causality |

| Dihedral Angle (Ring 1 vs. Ring 2) | 19.55 (9)° | Minimization of steric clash |

| Dihedral Angle (Ester Plane vs. Chloro-Ring) | 36.93 (16)° | Steric hindrance from ortho-Cl |

| Dihedral Angle (Ester Plane vs. Formyl-Ring) | 53.28 (13)° | Steric hindrance from ortho-Cl |

Table 2: Key dihedral angles from the crystal structure of a close analogue, demonstrating the non-planar conformation.[6]

Caption: Logical relationship of the twisted molecular planes.

Conclusion

The molecular structure of this compound is definitively characterized by a combination of spectroscopic and analytical reasoning. IR, NMR, and MS data collectively confirm the covalent framework, identifying the distinct aldehyde and ester carbonyls and the specific connectivity of the substituted aromatic rings. Crucially, conformational analysis, informed by crystallographic data from a validated analogue, demonstrates that the molecule adopts a non-planar, twisted conformation. This twist, driven by steric repulsion from the ortho-chloro substituent, is a defining feature of its three-dimensional architecture and is essential for accurately modeling its physical properties and potential biological interactions.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. Benchchem.

- Brown, D. P., Durutlic, H., & Juste, D. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Journal of Chemical Education. ACS Publications.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Nafi, M. I. R. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education.

-

Moreno-Fuquen, R., Hernandez, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1806. Available at: [Link]

- Synthesis, Characterization and in Silico Study of 4-(4,5-Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. (n.d.). AIP Publishing.

-

Moreno-Fuquen, R., Hernandez, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o940. Available at: [Link]

- (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters.

- Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Esters. University of Calgary.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

-

ResearchGate. (n.d.). FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR of 4-formylphenyl 4-chlorobenzoate. Available at: [Link]

- ChemScene. (n.d.). 4-Formylphenyl 4-chlorobenzoate.

-

Moreno-Fuquen, R., Hernandez, G., Ellena, J., De Simone, C. A., & Tenorio, J. C. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Available at: [Link]

- Appchem. (n.d.). This compound.

- Chemdiv. (n.d.). Compound 4-formylphenyl 4-chlorobenzoate.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 4-Formyl-2-nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Formylphenyl 2-chlorobenzoate

This technical guide provides a comprehensive analysis of the requisite starting materials and synthetic strategies for the preparation of 4-Formylphenyl 2-chlorobenzoate, a key intermediate for researchers in medicinal chemistry and materials science. By dissecting the underlying chemical principles, this document serves as a foundational resource for laboratory synthesis, process optimization, and scale-up considerations. We will explore the primary synthetic routes, the rationale behind the selection of specific reagents, and provide detailed, field-proven experimental protocols.

Principal Synthetic Strategies: The Esterification Core

The formation of this compound is fundamentally an esterification reaction, creating an ester linkage between a phenolic hydroxyl group and a carboxylic acid or its derivative. The choice of starting materials directly dictates the reaction pathway, conditions, and overall efficiency. Two predominant and robust strategies are employed in the field:

-

Acylation via Activated Carboxylic Acid Derivative: This classic approach involves converting the carboxylic acid into a highly reactive derivative, most commonly an acyl chloride. This activated intermediate then readily reacts with the phenol in the presence of a base. This method is known for its high yields and relatively fast reaction times.

-

Direct Coupling of Carboxylic Acid and Phenol: Modern coupling methods, such as the Steglich esterification, allow for the direct formation of the ester from the parent carboxylic acid and phenol. This is achieved using a dehydrating agent (a carbodiimide) and a nucleophilic catalyst. This pathway offers milder reaction conditions, avoiding the need to handle corrosive and moisture-sensitive acyl chlorides.

The selection between these pathways depends on factors such as substrate sensitivity, desired reaction kinetics, and the availability of ancillary reagents.

Caption: Primary synthetic pathways to this compound.

In-Depth Analysis of Starting Materials

The success of the synthesis is contingent upon the purity and appropriate selection of the following core components.

The Phenolic Component: 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde serves as the molecular backbone, providing the "4-formylphenyl" moiety of the target compound.[1]

-

Function: It is the nucleophile in the esterification, with its phenolic hydroxyl group attacking the electrophilic carbonyl carbon of the acylating agent.

-

Causality: The presence of the aldehyde group (-CHO) at the para-position is a critical feature. This electron-withdrawing group slightly acidifies the phenolic proton, yet the hydroxyl group remains a potent enough nucleophile to participate in the esterification. Crucially, the aldehyde functionality is generally stable under the conditions of esterification, making it an ideal starting material.[1]

-

Purity Considerations: Commercial grades of 4-hydroxybenzaldehyde are typically of high purity. However, for sensitive applications, it is advisable to check for the presence of the corresponding carboxylic acid (4-hydroxybenzoic acid), which can arise from air oxidation. Recrystallization from water or aqueous ethanol can be performed if necessary.[1]

The Acylating Component: A Tale of Two Reagents

The "2-chlorobenzoate" portion of the final molecule is introduced using either 2-chlorobenzoic acid directly or its more reactive acyl chloride derivative.

-

Function: This is the foundational starting material for the benzoate moiety when employing direct coupling methods like Steglich esterification.[2]

-

Causality: While stable and easy to handle, the carboxylic acid itself is not sufficiently electrophilic to react directly with a phenol. It requires in situ activation by a coupling agent like DCC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack.[2]

-

Function: As a pre-activated acylating agent, 2-chlorobenzoyl chloride is the key reactant in the acyl chloride pathway.[3][4]

-

Causality: The replacement of the carboxylic -OH group with a chlorine atom dramatically increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, facilitating a rapid and often irreversible reaction with the phenolic nucleophile. This high reactivity is why this method is frequently favored for its efficiency.[5]

-

Preparation: 2-Chlorobenzoyl chloride is typically not purchased but prepared immediately prior to use by reacting 2-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] Refluxing 2-chlorobenzoic acid with an excess of thionyl chloride is a common and effective procedure.[3] The excess thionyl chloride can be removed by distillation, yielding the crude acyl chloride for immediate use.

Ancillary Reagents: Catalysts and Activators

-

Function: A powerful dehydrating agent used to activate 2-chlorobenzoic acid in the Steglich esterification.[2]

-

Mechanism of Action: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The key drawback of this reagent is the formation of a stoichiometric amount of N,N'-dicyclohexylurea (DCU) as a byproduct. While DCU is largely insoluble in many organic solvents like dichloromethane, facilitating its removal by filtration, trace amounts can sometimes co-purify with the product.

-

Function: A hypernucleophilic acylation catalyst used in substoichiometric or stoichiometric amounts, particularly in the Steglich esterification.[2]

-

Mechanism of Action: DMAP is more nucleophilic than 4-hydroxybenzaldehyde. It first reacts with the DCC-activated intermediate (or the acyl chloride) to form a highly reactive N-acylpyridinium salt. This salt is an even more potent acylating agent, which is then attacked by the phenolic hydroxyl group to form the ester, regenerating the DMAP catalyst in the process. Its use dramatically accelerates the rate of esterification.

-

Function: Employed as acid scavengers in the acyl chloride method.[3]

-

Causality: The reaction between an acyl chloride and a phenol liberates one equivalent of hydrogen chloride (HCl).[5] This strong acid can protonate the starting phenol, deactivating it as a nucleophile, and can also lead to unwanted side reactions. A non-nucleophilic base like triethylamine or a weakly nucleophilic base like pyridine is added to neutralize the HCl as it is formed, driving the reaction to completion.

Tabular Summary of Key Starting Materials

| Reagent Name | Molecular Formula | MW ( g/mol ) | Role in Synthesis | Key Considerations |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Phenolic Nucleophile | Prone to air oxidation to 4-hydroxybenzoic acid. Purity should be verified.[1] |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | Carboxylic Acid Source | Stable and easy to handle. Requires activation for esterification.[2] |

| 2-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | Activated Acylating Agent | Highly reactive, moisture-sensitive, and corrosive. Typically prepared fresh.[3][6] |

| DCC | C₁₃H₂₂N₂ | 206.33 | Coupling Agent | Forms insoluble DCU byproduct which must be filtered off.[2] |

| DMAP | C₇H₁₀N₂ | 122.17 | Acylation Catalyst | Highly effective but toxic. Used in catalytic or stoichiometric amounts.[2] |

| Pyridine | C₅H₅N | 79.10 | Base / Acid Scavenger | Acts as both a base and a weakly nucleophilic catalyst.[3] |

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: Synthesis via Acyl Chloride Method

This two-step protocol is adapted from methodologies used for analogous compounds.[3]

Step 1: Preparation of 2-Chlorobenzoyl Chloride

-

Place 2-chlorobenzoic acid (1.0 eq) in a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Add thionyl chloride (SOCl₂, ~3.0 eq) to the flask.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours, or until gas evolution (HCl and SO₂) ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). The remaining pale-yellow or colorless liquid is crude 2-chlorobenzoyl chloride and should be used immediately in the next step.

Step 2: Esterification

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere (N₂ or Ar).

-

Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath (0 °C).

-

Add the freshly prepared 2-chlorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting phenol.

-

Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with dilute HCl (e.g., 1M), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol or hexane/ethyl acetate) to yield this compound as a solid.

Protocol B: Synthesis via Steglich Esterification

This one-pot procedure is adapted from the synthesis of a structurally similar compound.[2]

-

To a round-bottomed flask, add 4-hydroxybenzaldehyde (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and DMAP (0.1-1.0 eq).

-

Dissolve the components in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath (0 °C).

-

In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the stirred reaction mixture.

-

After addition, remove the ice bath and stir the reaction at room temperature. The reaction is often slow and may require stirring for 24-72 hours. Monitor progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate, washing the solid with a small amount of dichloromethane.

-

Combine the filtrate and washings. Wash the organic solution sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through standard esterification chemistry. The selection of starting materials is a critical decision that defines the synthetic approach. The acyl chloride method , starting from 2-chlorobenzoic acid (via its activation with thionyl chloride) and 4-hydroxybenzaldehyde , offers a rapid and high-yielding route, ideal for robust substrates. Conversely, the Steglich esterification , which directly couples 2-chlorobenzoic acid and 4-hydroxybenzaldehyde using DCC and DMAP , provides a milder alternative suitable for more delicate molecular frameworks, albeit with longer reaction times and different purification challenges. A thorough understanding of the function and interplay of these core starting materials empowers researchers to select and optimize the most appropriate synthetic strategy for their specific objectives.

References

- BenchChem. An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. BenchChem Technical Guides.

- Sulistyowaty, M. I., et al. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5-Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings, 2394(1), 040024. [Link]

-

Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1813. [Link]

- BenchChem. Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry. BenchChem Technical Guides.

-

PrepChem. Synthesis of 4-hydroxy-2-chlorobenzoic acid. PrepChem.com. [Link]

-

A'CHTH. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. A'CHTH. [Link]

-

Gomes, P. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1276. [Link]

- BenchChem. An In-depth Technical Guide to 2-Acetylphenyl 2-Chlorobenzoate Derivatives and Analogues. BenchChem Technical Guides.

-

Various Authors. (2008). United States Patent Application Publication. Pub. No.: US 2009/0215777 A1. [Link]

- Ratton, S. (2001). Method for preparing a 4-hydroxybenzaldehyde and derivatives. U.S.

- Takano, T., et al. (1984). Process for the production of 4-hydroxybenzaldehyde derivatives.

-

Clarke, H. T., & Taylor, E. R. (1929). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses, 9, 34. [Link]

- BenchChem.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Formylphenyl 2-chlorobenzoate

This guide provides a comprehensive technical overview of the solubility and stability of 4-Formylphenyl 2-chlorobenzoate (CAS No. 321726-55-0), a compound of interest for researchers, scientists, and professionals in drug development.[1][2] Given the limited publicly available data on this specific molecule, this document outlines the fundamental chemical properties, predicted behavior, and detailed experimental protocols necessary to rigorously determine its solubility and stability profiles. This approach ensures a foundation of scientific integrity and provides a practical framework for its application in research and development.

Introduction to this compound

This compound is an aromatic ester with the molecular formula C₁₄H₉ClO₃ and a molecular weight of 260.68 g/mol .[1][3] Its structure, featuring a formyl group and a chlorinated benzoic acid moiety, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. The presence of the aldehyde functional group makes it a candidate for various chemical transformations, while the chlorobenzoate portion can influence its physicochemical properties and biological activity.

Molecular Structure:

Caption: Molecular structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and efficacy. Due to the absence of specific experimental data for this compound, this section provides a predictive analysis based on its structural features and outlines a rigorous experimental protocol for its determination.

Predicted Solubility

Based on its chemical structure, this compound is expected to be a sparingly soluble to insoluble compound in water. The presence of two aromatic rings and a chlorine atom contributes to its lipophilic character. The ester and aldehyde functional groups can participate in hydrogen bonding, but their contribution to aqueous solubility is likely outweighed by the large nonpolar surface area.

In organic solvents, the compound is predicted to exhibit higher solubility. Solvents with moderate to high polarity, such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran, are likely to be effective at dissolving it. It is also expected to be soluble in aromatic solvents like toluene. Solubility in nonpolar solvents such as hexanes is predicted to be limited.

Experimental Determination of Solubility

A standardized protocol for determining the solubility of this compound in various solvents is essential for generating reliable and reproducible data. The following workflow is recommended.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) to the respective vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Develop and validate an HPLC method for the quantification of this compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is a suitable starting point.

-

Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted samples and quantify the concentration of the compound by comparing the peak area to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

-

The results should be presented in a clear and concise table.

-

Table 1: Predicted and Experimental Solubility Data Template

| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water | Sparingly soluble/Insoluble | To be determined |

| Ethanol | Soluble | To be determined |

| Methanol | Soluble | To be determined |

| Acetone | Soluble | To be determined |

| Ethyl Acetate | Soluble | To be determined |

| Dichloromethane | Soluble | To be determined |

| Toluene | Soluble | To be determined |

| Hexanes | Sparingly soluble | To be determined |

Stability Profile

Understanding the chemical stability of this compound is crucial for its handling, storage, and application. This section discusses potential degradation pathways and provides a comprehensive protocol for conducting forced degradation studies.

Potential Degradation Pathways

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of 4-hydroxybenzaldehyde and 2-chlorobenzoic acid. The aldehyde group is prone to oxidation, which would yield the corresponding carboxylic acid. Photodegradation is also a possibility, given the presence of aromatic rings which can absorb UV light. Thermal degradation may occur at elevated temperatures.

Sources

A Technical Guide to the Theoretical Analysis of 4-Formylphenyl 2-chlorobenzoate: A Computational Chemistry Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for the theoretical investigation of 4-Formylphenyl 2-chlorobenzoate. While experimental data lays the foundation for chemical understanding, computational studies offer a powerful, parallel path to elucidate molecular properties, predict reactivity, and guide rational drug design. This document moves beyond a simple listing of methods; it delves into the causality behind computational choices, establishing a self-validating system of protocols for researchers. We will explore the molecule's structural and electronic properties, predict its spectroscopic behavior, and evaluate its potential as a pharmacologically active agent through established in silico techniques. All methodologies are detailed to be replicable, and key concepts are supported by authoritative principles in computational chemistry.

Introduction: The Rationale for a Theoretical Approach

This compound (C₁₄H₉ClO₃, Molar Mass: 260.67 g/mol ) is an aromatic ester containing three key functional regions: a 2-chlorobenzoate group, a central ester linkage, and a 4-formylphenyl (benzaldehyde) moiety.[1] Its structure suggests a versatile role as a synthon in organic synthesis and a potential scaffold for medicinal chemistry. For instance, related benzoate derivatives have been investigated for their anti-inflammatory and anticancer properties.[2][3]

Before committing to extensive and costly laboratory synthesis and testing, a robust theoretical analysis can provide invaluable predictive insights. Computational chemistry allows us to:

-

Determine the most stable three-dimensional conformation.

-

Map the electron density and electrostatic potential to predict reactive sites.

-

Simulate spectroscopic signatures (IR, Raman, UV-Vis, NMR) to aid in future experimental characterization.

-

Calculate quantum chemical descriptors that quantify reactivity.

-

Screen for potential biological activity through molecular docking simulations.

This guide will walk through a complete theoretical workflow, establishing not just the "how" but the "why" of each computational step, thereby empowering researchers to apply these methods with confidence.

Foundational Computational Methodology: The DFT Approach

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[4] Unlike more computationally demanding ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction, making it highly suitable for systems of interest to drug development.

2.1. Selection of Functional and Basis Set: A Justified Choice

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Why B3LYP? This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. It has a long and successful track record for providing excellent descriptions of the geometric and electronic properties of a wide range of organic molecules, making it a reliable and authoritative standard for this type of investigation.[4][5]

-

-

Basis Set: 6-311++G(d,p)

-

Why this basis set? Let's break down the notation:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility for accurately representing electron distribution.

-

++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs and for accurately calculating properties like electron affinity and non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). They allow for the distortion of atomic orbitals, which is crucial for describing the anisotropic charge distributions in chemical bonds.

-

-

This combination of B3LYP/6-311++G(d,p) is a robust and widely validated choice for obtaining high-quality, publishable results for the properties we aim to investigate.

2.2. Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

The first and most critical step in any computational analysis is to find the molecule's most stable 3D structure—its energy minimum on the potential energy surface.

Step-by-Step Protocol:

-

Initial Structure: Build the 2D structure of this compound and convert it to a preliminary 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

-

Optimization Keyword: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA) for geometry optimization using the chosen B3LYP/6-311++G(d,p) level of theory. The calculation iteratively adjusts bond lengths, angles, and dihedrals to find the lowest energy conformation.

-

Frequency Calculation: Following successful optimization, perform a vibrational frequency calculation at the same level of theory.

-

Purpose 1 (Validation): This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Purpose 2 (Spectroscopy): The output provides the predicted infrared (IR) and Raman vibrational modes, which can be directly compared to experimental spectra.

-

In-Depth Theoretical Investigations

With a validated, stable structure, we can now probe the molecule's electronic and chemical properties.

3.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

For this compound, we would expect the HOMO to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely be centered on the electron-withdrawing formyl and ester carbonyl groups.

Diagram: FMO and Chemical Reactivity

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

3.2. Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to molecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as the oxygen atoms of the carbonyl groups. These are prime sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as the hydrogen atoms on the aromatic rings. These are sites susceptible to nucleophilic attack.

The MEP map is invaluable for predicting how the molecule will interact with biological receptors or other reactants.[4]

3.3. Theoretical Spectroscopic Profiles

Our DFT calculations can predict various spectra, which are indispensable for confirming the identity and structure of the synthesized compound.

Table 1: Predicted Spectroscopic Data and Their Significance

| Spectroscopy Type | Computational Method | Key Information Provided |

| FT-IR & Raman | B3LYP/6-311++G(d,p) Frequency | Predicts vibrational frequencies. Key peaks would include C=O stretches (ester and aldehyde), C-O-C stretch, C-Cl stretch, and aromatic C-H stretches. |

| UV-Visible | TD-DFT (Time-Dependent DFT) | Predicts electronic transitions (e.g., n→π, π→π) and the maximum absorption wavelength (λₘₐₓ). |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | Predicts ¹H and ¹³C chemical shifts, providing a theoretical fingerprint to confirm the molecular skeleton. |

Application in Drug Development: Molecular Docking

Given the pharmacological interest in related benzoate structures, a molecular docking study is a logical next step.[2] This computational technique predicts the preferred orientation of a ligand (our molecule) when bound to a protein target to form a stable complex.

4.1. Hypothetical Target: Cyclooxygenase-2 (COX-2)

The COX-2 enzyme is a well-established target for anti-inflammatory drugs. A related molecule, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been studied in silico against this very target.[2] Therefore, using COX-2 (e.g., PDB ID: 6COX) as a receptor is a chemically logical choice.

4.2. Protocol 2: Molecular Docking Workflow

This protocol provides a general framework for performing a docking study.

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).

-

Remove water molecules, co-ligands, and any chains not involved in binding.

-

Add polar hydrogen atoms and assign atomic charges using software like AutoDock Tools.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy structure of this compound.

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Box Generation: Define the search space for docking. This is typically a 3D grid centered on the known active site of the receptor.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each "pose" based on a scoring function that estimates binding affinity (typically in kcal/mol).

-

Analysis of Results:

-

Identify the pose with the best (most negative) binding energy.

-

Visualize the ligand-receptor complex to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which contribute to binding stability.

-

Diagram: Molecular Docking Workflow

Caption: A streamlined workflow for a typical molecular docking study.

Conclusion and Future Directions

This guide has outlined a comprehensive, first-principles approach to characterizing this compound using modern computational tools. By leveraging DFT and molecular docking, researchers can gain a deep understanding of the molecule's structural, electronic, and potential biological properties before embarking on laboratory work.

The theoretical data generated—optimized geometry, MEP maps, predicted spectra, and binding affinity scores—form a robust foundation for any future experimental work. The logical next steps would be the synthesis of the compound, experimental validation of the predicted spectroscopic data, and in vitro assays to confirm the biological activity suggested by the docking simulations. This synergy between theoretical prediction and experimental validation represents the modern paradigm of efficient and targeted chemical and pharmaceutical research.

References

-

Appchem. This compound. Available from: [Link]

-

Ekowati, J., et al. (2020). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Available from: [Link]

-

AIP Publishing. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. Available from: [Link]

-

Ahmed, H. A., et al. (2022). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules. Available from: [Link]

-

Saeed, S., et al. (2018). Experimental and theoretical study on benzoic acid derivatives. ResearchGate. Available from: [Link]

-

Sari, Y., et al. (2019). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. National Institutes of Health (NIH). Available from: [Link]

-

Scientific Research Publishing. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Available from: [Link]

-

Journal of Chemical Education. (2022). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. ACS Publications. Available from: [Link]

-

Journal of Computer-Aided Molecular Design. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2021). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 5. researchgate.net [researchgate.net]

4-Formylphenyl 2-chlorobenzoate: A Technical Guide for Chemical Researchers

Introduction

4-Formylphenyl 2-chlorobenzoate is a benzoate ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a substituted aromatic system, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named based on the esterification product of 2-chlorobenzoic acid and 4-hydroxybenzaldehyde.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO₃ | [2][3] |

| Molecular Weight | 260.67 g/mol | [2] |

| Appearance | (Predicted) White to off-white solid | |

| SMILES | ClC1=C(C(=O)OC2=CC=C(C=C2)C=O)C=CC=C1 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through esterification. A common and effective method is the reaction of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base. This nucleophilic acyl substitution is a cornerstone reaction in organic chemistry.

3.1. Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

3.2. Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq) and a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-